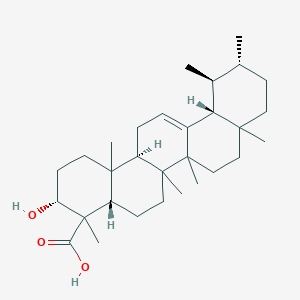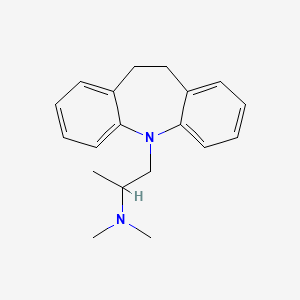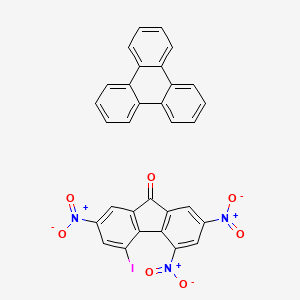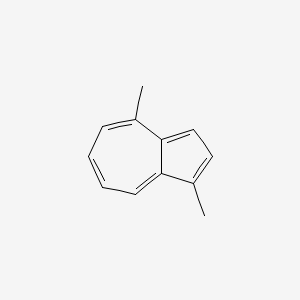
1,4-Dimethylazulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethylazulene is an organic compound with the molecular formula C₁₂H₁₂. It is a derivative of azulene, which is known for its deep blue color. Azulene itself is an isomer of naphthalene, but unlike the colorless naphthalene, azulene and its derivatives, including this compound, exhibit vibrant colors due to their unique electronic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dimethylazulene can be synthesized through several methods. One common approach involves the dehydrogenation of guaiazulene, which is naturally found in the oil of Guaiacum officinale L., patchouli oil, and eucalyptus oil . The dehydrogenation process typically requires high temperatures and the presence of a catalyst.
Another synthetic route involves the cyclization of appropriate precursors under acidic conditions. For example, cyclization of 1,4-dimethyl-1,3,5-heptatriene in the presence of a strong acid can yield this compound .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and cost of the synthesis process. when produced, it often involves the extraction and purification from natural sources followed by chemical modification to achieve the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethylazulene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated azulenes.
Applications De Recherche Scientifique
1,4-Dimethylazulene has several scientific research applications:
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Used in the development of dyes and pigments due to its vibrant color.
Mécanisme D'action
The mechanism of action of 1,4-Dimethylazulene involves its interaction with biological pathways. One key mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, mediators of inflammation . This inhibition reduces inflammation and provides therapeutic benefits in conditions like dermatitis and other inflammatory diseases .
Comparaison Avec Des Composés Similaires
1,4-Dimethylazulene can be compared with other azulene derivatives such as:
Guaiazulene: 7-Isopropyl-1,4-dimethylazulene, known for its use in cosmetics and pharmaceuticals due to its soothing properties.
Chamazulene: 7-Ethyl-1,4-dimethylazulene, found in chamomile oil and known for its anti-inflammatory effects.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. This makes it a valuable compound for studying the effects of methyl substitution on the azulene framework .
List of Similar Compounds
- Guaiazulene
- Chamazulene
- Vetivazulene
- Zierazulene
Propriétés
Numéro CAS |
1127-69-1 |
|---|---|
Formule moléculaire |
C12H12 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
1,4-dimethylazulene |
InChI |
InChI=1S/C12H12/c1-9-5-3-4-6-11-10(2)7-8-12(9)11/h3-8H,1-2H3 |
Clé InChI |
FKBGSRCZHMNHGG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C2C1=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3S,5R)-5-[2-chloro-6-(methylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14753508.png)


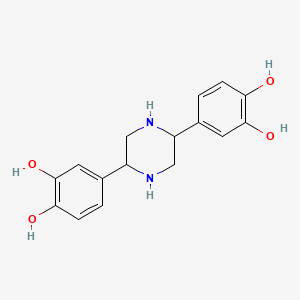
![Aceanthryleno[2,1-a]aceanthrylene-5,13-dione](/img/structure/B14753534.png)
![3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14753536.png)
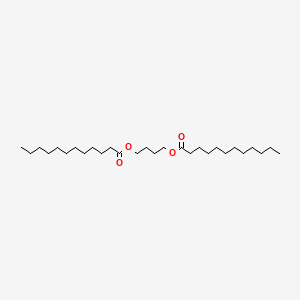
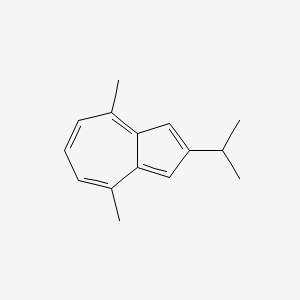
![methyl (4R)-4-[(3S,5R,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14753556.png)
![Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-[(1R)-1-phenylethyl]-](/img/structure/B14753564.png)
![2-(2-chlorophenyl)-3-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]quinazolin-4-one](/img/structure/B14753575.png)
